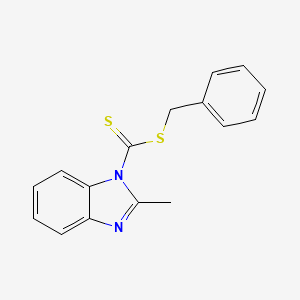
Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of benzimidazoles allows them to interact with various biological targets, making them valuable in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate typically involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Investigated for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate involves its interaction with biological macromolecules. The compound can bind to DNA, inhibiting its replication and transcription. It also interacts with proteins, affecting their function and leading to cell death in cancer cells . The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins critical for cell survival .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzimidazole: A precursor in the synthesis of Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate.
Benzyl benzimidazole: Another benzimidazole derivative with similar biological activities.
2-Phenyl-1H-benzimidazole: Known for its anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the benzyl group and the carbodithioate moiety contributes to its distinct chemical and biological properties .
Properties
CAS No. |
884648-00-4 |
|---|---|
Molecular Formula |
C16H14N2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
benzyl 2-methylbenzimidazole-1-carbodithioate |
InChI |
InChI=1S/C16H14N2S2/c1-12-17-14-9-5-6-10-15(14)18(12)16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
HAWYLUJNYOFRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=S)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















